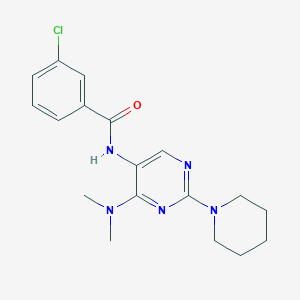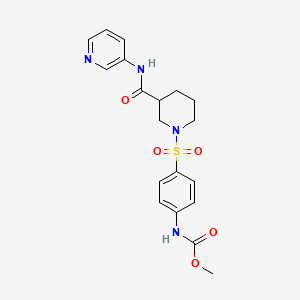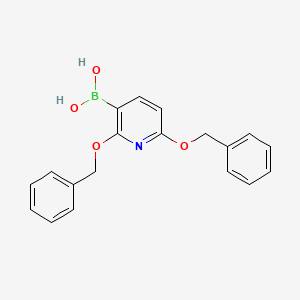![molecular formula C14H18N2OS B2925308 (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865544-75-8](/img/structure/B2925308.png)
(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide, commonly referred to as MPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP is a heterocyclic compound that possesses a pivalamide group and a benzothiazole moiety. This compound is widely used in the field of neuroscience to study the mechanisms of action of Parkinson's disease.
Mecanismo De Acción
MPTP is converted into MPP+ by the enzyme MAO-B in the brain. MPP+ selectively damages dopaminergic neurons in the substantia nigra by inhibiting complex I of the electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, ultimately resulting in the death of dopaminergic neurons.
Biochemical and Physiological Effects:
MPTP-induced Parkinsonism in animal models has been extensively studied to understand the biochemical and physiological effects of Parkinson's disease. The loss of dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the striatum, resulting in motor deficits such as tremors, rigidity, and bradykinesia. MPTP-induced Parkinsonism also leads to the accumulation of alpha-synuclein protein in the substantia nigra, which is a hallmark of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTP-induced Parkinsonism in animal models is a widely used tool to study the mechanisms of action of Parkinson's disease. MPTP-induced Parkinsonism mimics the symptoms of Parkinson's disease in humans, making it an ideal model for studying the disease. However, there are limitations to using MPTP-induced Parkinsonism in animal models. MPTP-induced Parkinsonism is a model of acute Parkinson's disease and does not mimic the chronic nature of the disease. Additionally, MPTP-induced Parkinsonism does not replicate the genetic and environmental factors that contribute to the onset of Parkinson's disease in humans.
Direcciones Futuras
There are several future directions for the use of MPTP in scientific research. One area of research is the development of new therapies for Parkinson's disease. MPTP-induced Parkinsonism can be used to test the efficacy of new therapies for the disease. Another area of research is the study of the genetic and environmental factors that contribute to the onset of Parkinson's disease. MPTP-induced Parkinsonism can be used to study the interaction between genetic and environmental factors in the development of the disease. Finally, there is a need for the development of new animal models that replicate the chronic nature of Parkinson's disease in humans.
Métodos De Síntesis
The synthesis of MPTP involves the reaction of 3-ethylbenzothiazolium chloride with pivaloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain MPTP in its pure form.
Aplicaciones Científicas De Investigación
MPTP is primarily used in scientific research to study the mechanisms of action of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the central nervous system and results in the loss of dopaminergic neurons in the substantia nigra. MPTP is converted into MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ selectively damages dopaminergic neurons in the substantia nigra, resulting in the symptoms of Parkinson's disease.
Propiedades
IUPAC Name |
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-5-16-10-8-6-7-9-11(10)18-13(16)15-12(17)14(2,3)4/h6-9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZOBQRWTXHTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2925227.png)
![N-(2,3-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2925228.png)


![2-[[1-(Oxane-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2925234.png)
![N-(2-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2925235.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2925238.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-[ethyl(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2925240.png)

![3-Ethenylsulfonyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide](/img/structure/B2925243.png)


